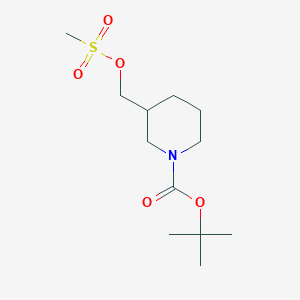

叔丁基 3-(((甲磺酰基)氧)甲基)哌啶-1-羧酸酯

描述

Synthesis Analysis

The synthesis of tert-Butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate and related compounds involves multiple steps, including acylation, sulfonation, and substitution reactions. For instance, a key intermediate of Vandetanib, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, is synthesized through such steps with a total yield of 20.2% (Wang, M., Wang, W., Tang, Q., & Xu, S., 2015). The synthetic route is confirmed by MS and 1HNMR, highlighting the method's optimization for this class of compounds.

Molecular Structure Analysis

The molecular structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound with similarities to tert-Butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate, reveals a bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring. The structure was determined via single crystal X-ray diffraction analysis, showcasing the compound's complex molecular geometry (Moriguchi, T., Krishnamurthy, S., Arai, T., Matsumoto, T., Araki, K., Tsuge, A., & Nishino, N., 2014).

Chemical Reactions and Properties

Tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its related compounds demonstrate the versatility in chemical reactions characteristic of this class. For instance, reduction of the keto functionality leads predominantly to beta-hydroxylated delta-lactam with a cis configuration of the hydroxy and isobutyl groups. X-ray studies reveal the axial orientation of the isobutyl side chain, indicating the compound's reactivity and structural configuration (Didierjean, C., Marin, J., Wenger, E., Briand, J., Aubry, A., & Guichard, G., 2004).

科学研究应用

合成药物化合物的关键中间体:

- 叔丁基 4-((2-甲氧基-4-(甲氧羰基)苯氧基)甲基)哌啶-1-羧酸酯被确定为抗癌药物凡德他尼的关键中间体。该化合物通过酰化、磺化和取代合成,总收率为 20.2% (Wang, Wang, Tang, & Xu, 2015).

分子结构研究:

- 对叔丁基 4-(1-甲基-1H-吡唑-5-基)哌啶-1-羧酸酯的研究讨论了其分子结构,重点关注吡唑和哌啶环之间的二面角 (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009).

- 另一项研究合成了叔丁基 3-氧代-2-氧杂-5-氮杂双环[2.2.2]辛烷-5-羧酸酯作为环状氨基酸酯,并表征了其晶体结构,提供了对其分子构型的见解 (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

哌啶衍生物的合成:

- 研究已经探索了与四氢呋喃环和其他复杂结构融合的哌啶衍生物的合成,展示了叔丁基哌啶-1-羧酸酯衍生物在有机合成中的多功能性 (Moskalenko & Boev, 2014).

在不对称合成中的应用:

- 该化合物已用于高效实用的不对称合成诺西环肽拮抗剂的中间体,展示了其在生物活性化合物合成中的用途 (Jona, Shibata, Asai, Goto, Arai, Nakajima, Okamoto, Kawamoto, & Iwasawa, 2009).

安全和危害

The compound is classified as Acute Tox. 3 Oral according to the GHS classification system . The precautionary statements include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

属性

IUPAC Name |

tert-butyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-7-5-6-10(8-13)9-17-19(4,15)16/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZJCDLNARUJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid](/img/structure/B71453.png)

![2-methoxy-5-methyl-1H-benzo[d]imidazole](/img/structure/B71461.png)

![1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde](/img/structure/B71469.png)

![Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B71475.png)